molecular formula C10H5BrN6O B5835587 7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline

7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline

Número de catálogo: B5835587
Peso molecular: 305.09 g/mol
Clave InChI: AEWVTDHFEZLKLW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research for its ability to regulate the production of cyclic guanosine monophosphate (cGMP), a second messenger molecule involved in various physiological functions.

Mecanismo De Acción

7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline inhibits sGC by binding to the heme group of the enzyme, preventing the conversion of guanosine triphosphate (GTP) to cGMP. This leads to a decrease in cGMP levels, which in turn affects downstream signaling pathways. The inhibition of sGC by this compound is reversible and can be overcome by increasing the concentration of GTP.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can inhibit the relaxation of smooth muscle cells, reduce platelet aggregation, and regulate neuronal signaling. This compound has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines in response to various stimuli.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline in laboratory experiments is its specificity for sGC. This allows researchers to selectively manipulate cGMP levels without affecting other signaling pathways. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, the reversible nature of this compound inhibition means that its effects may be transient and require continuous administration.

Direcciones Futuras

Future research on 7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline could focus on its potential therapeutic applications. This compound has been shown to have anti-inflammatory effects, suggesting that it could be useful in treating inflammatory diseases such as asthma and arthritis. Additionally, this compound has been shown to have a protective effect on the cardiovascular system, suggesting that it could be useful in treating conditions such as heart failure and hypertension. Further research could also investigate the potential use of this compound in combination with other drugs to enhance its efficacy.

Métodos De Síntesis

7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline can be synthesized through a multi-step process involving the reaction of several intermediate compounds. One commonly used method involves the reaction of 2-nitrophenylhydrazine with 2,3-dichloroquinoxaline to form 2,3-dichloro-5-nitroquinoxaline. This intermediate is then reacted with sodium azide and triphenylphosphine to form 7-azido-4,11-dihydroquinoxalino[2,3-b]quinoxaline. Finally, reduction of the azide group with zinc and hydrochloric acid yields this compound.

Aplicaciones Científicas De Investigación

7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline has been extensively used in scientific research to investigate the role of cGMP in various physiological processes. It has been shown to inhibit the relaxation of smooth muscle cells, reduce platelet aggregation, and regulate neuronal signaling. This compound has also been used to study the effects of sGC activation on cardiovascular function, pulmonary hypertension, and inflammation.

Propiedades

IUPAC Name

5-bromo-14-oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3(8),4,6,10,12,15-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN6O/c11-4-1-2-5-6(3-4)13-8-7(12-5)14-9-10(15-8)17-18-16-9/h1-3H,(H,12,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWVTDHFEZLKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC3=NC4=NON=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.